molecular formula C6H14N2O B019529 N'-hydroxyhexanimidamide CAS No. 108724-16-9

N'-hydroxyhexanimidamide

Cat. No.: B019529
CAS No.: 108724-16-9
M. Wt: 130.19 g/mol
InChI Key: BLBNKCXUNJXJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-hydroxyhexanimidamide (CAS 108724-16-9) is a chemical compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C6H14N2O and a molecular weight of 130.19 g/mol, this compound belongs to the broader class of N-hydroxyamidines, also known as amidoximes. Its structure features a hexanimidamide backbone with a key N'-hydroxy functional group, which is central to its research applications and reactivity. Research Applications and Value Versatile Chemical Synthon: This compound serves as a valuable building block in organic synthesis. The N-hydroxyamidine functional group can participate in various chemical transformations, facilitating the creation of more complex nitrogen- and oxygen-containing heterocycles and molecules. Prodrug and Bioavailability Research: N-hydroxyamidines are extensively investigated as potential prodrugs for amidines. Amidines are often highly basic and poorly absorbed, whereas their N-hydroxyamidine analogs exhibit less basicity and better absorption characteristics. Researchers study compounds like this compound to develop prodrug strategies that can be enzymatically reduced in vivo to release the active amidine, thereby improving the pharmacokinetic profiles of drug candidates. Coordination Chemistry and Chelation: The N-hydroxyamidine group is an effective chelating ligand for various metal ions. This property makes this compound a compound of interest in materials science and analytical chemistry for the development of sensors, catalysts, and metal-organic frameworks. Fundamental Chemical Studies: The compound is a subject of research in structural and mechanistic chemistry. Studies often focus on its tautomeric equilibrium (the balance between the N'-hydroxyamidine and amidoxime forms) and its reactivity under different conditions, providing insights into the behavior of N-oxygenated organic molecules. Intended Use and Handling This product is provided For Research Use Only (RUO) . It is exclusively tailored for laboratory research purposes, such as fundamental chemical research, pharmaceutical research, and the development of new diagnostic assays or tools. It is not intended for human or veterinary diagnostic or therapeutic use , nor for any direct medical procedures. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment. Refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxyhexanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-3-4-5-6(7)8-9/h9H,2-5H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBNKCXUNJXJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394219
Record name N'-hydroxyhexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108724-16-9
Record name N-Hydroxyhexanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108724-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-hydroxyhexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of N Hydroxyhexanimidamide

Fundamental Reaction Pathways of the N-Hydroxyamidine Moiety

The N-hydroxyamidine functional group, also known as an amidoxime (B1450833), is characterized by the presence of both a hydroxyl (-OH) group and an amino (-NH2) group attached to the same carbon-nitrogen double bond (C=N). This arrangement allows for diverse reaction pathways.

The N-hydroxyamidine moiety is susceptible to oxidation by various reagents, leading to several possible products depending on the oxidant and reaction conditions. The oxidation of analogous N-hydroxyguanidine compounds, which share the N-hydroxy functionality, has been studied, revealing the formation of nitric oxide (NO) and nitroxyl (B88944) (HNO). nih.gov For instance, oxidizing agents like lead tetra-acetate can generate significant amounts of nitric oxide, while others like lead oxide or silver carbonate tend to produce nitrous oxide (N2O), likely via the intermediate release of nitroxyl. nih.gov

In other contexts, oxidation can convert the N-hydroxyamidine group into corresponding oximes or nitriles. The specific pathway is influenced by the reaction environment. Enzymatic oxidation of N-hydroxyguanidines by Cytochrome P450 and NO-synthases can also produce nitric oxide, with the product distribution (urea vs. cyanamide (B42294) derivatives) depending on the selectivity of the enzyme system. nih.gov

Table 1: Representative Oxidation Reactions of the N-Hydroxyamidine Moiety

Oxidizing Agent Potential Products Reference
Lead Tetra-acetate (Pb(OAc)₄) Nitric Oxide (NO) nih.gov
Potassium Ferricyanide (K₃Fe(CN)₆) Nitric Oxide (NO) nih.gov
Lead Oxide (PbO₂) Nitrous Oxide (N₂O) (via HNO) nih.gov
Silver Carbonate (Ag₂CO₃) Nitrous Oxide (N₂O) (via HNO) nih.gov
General Oxidizing Agents Oximes, Nitriles

This table illustrates potential outcomes based on studies of analogous compounds.

One of the most significant reactions of N-hydroxyamidines (amidoximes) is their reduction to the corresponding amidine. nih.govresearchgate.net This transformation is of considerable interest in medicinal chemistry, where the N-hydroxyamidine group is often used as a prodrug moiety to improve the absorption of highly basic amidine drugs. nih.govresearchgate.net Because amidines are typically protonated and hydrophilic at physiological pH, their oral bioavailability is poor. nih.gov The less basic N-hydroxyamidine derivative can be absorbed more readily and is then reduced in vivo to the active amidine form. nih.govresearchgate.net

This reduction is an enzymatic process, primarily carried out by a system in the liver and other organs that involves cytochrome b5, its reductase, and a Cytochrome P450 enzyme. nih.govresearchgate.net Mitochondria also possess a high capacity for reducing these N-hydroxylated compounds. nih.gov Studies with benzamidoxime (B57231) in human hepatocytes showed that reduction to benzamidine (B55565) was the predominant pathway, accounting for approximately 98% of the conversion. researchgate.net Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used in laboratory settings to achieve this transformation.

The N-hydroxyamidine moiety exhibits both nucleophilic and electrophilic characteristics. libretexts.orgbritannica.com

Nucleophilicity : The lone pairs of electrons on the oxygen and nitrogen atoms make the functional group nucleophilic. libretexts.org These sites can donate an electron pair to form a new covalent bond with an electrophile. Amines are well-established nucleophiles in organic chemistry, reacting with a wide range of electrophiles. masterorganicchemistry.com The nucleophilic character of the N-hydroxyamidine group is central to its role as a ligand for metal ions and its utility in synthesis. iosrjournals.org

Electrophilicity : The carbon atom of the C=N double bond is electrophilic. libretexts.org This is due to the polarization of the bond, where the more electronegative nitrogen atom draws electron density away from the carbon, creating a partial positive charge. This electrophilic carbon is susceptible to attack by nucleophiles. libretexts.orgbritannica.com

This dual reactivity allows the N-hydroxyamidine group to participate in a wide array of reactions, including substitutions and additions, and is fundamental to its interaction with biological targets like enzymes. britannica.com

Reaction Kinetics and Thermodynamic Studies of N'-Hydroxyhexanimidamide Transformations

Reaction Kinetics studies measure the rate of chemical reactions. wikipedia.org A rate equation of the form Rate = k[A]^m[B]^n describes how the concentrations of reactants influence the reaction speed, where 'k' is the temperature-dependent rate constant and the exponents 'm' and 'n' define the order of the reaction with respect to each reactant. msu.eduphysicsandmathstutor.com For any transformation of this compound, such as its reduction or oxidation, the rate would be determined by measuring the change in its concentration over time. libretexts.org For example, a first-order reaction exhibits a linear plot of the natural logarithm of concentration versus time, from which the rate constant 'k' can be derived. libretexts.org

Thermodynamics determines the feasibility and energy changes of a reaction. longdom.org Key parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous reaction. Thermodynamic models can be developed to predict transformation diagrams based on chemical composition, as has been done for complex systems like steels. cam.ac.uk For this compound, thermodynamic analysis could predict the equilibrium position of its reactions, such as the tautomeric equilibrium between the imine and oxime forms. vulcanchem.com

Table 2: Key Parameters in Kinetic and Thermodynamic Studies

Parameter Symbol Significance Type of Study
Rate Constant k Proportionality constant relating reaction rate to reactant concentrations. wikipedia.org Kinetics
Reaction Order n, m Exponents indicating the dependence of the rate on reactant concentration. physicsandmathstutor.com Kinetics
Half-life t₁/₂ Time required for the concentration of a reactant to decrease by half. wikipedia.org Kinetics
Activation Energy Eₐ Minimum energy required to initiate a chemical reaction. Kinetics
Gibbs Free Energy Change ΔG Indicates the spontaneity of a reaction at constant temperature and pressure. wikipedia.org Thermodynamics
Enthalpy Change ΔH Heat absorbed or released during a reaction. Thermodynamics

This table outlines the fundamental parameters that would be determined in a kinetic or thermodynamic investigation of this compound.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

Investigating the step-by-step sequence of a chemical reaction, known as the reaction mechanism, relies heavily on a combination of spectroscopic and computational techniques. sumitomo-chem.co.jprsc.org

Spectroscopic Methods provide snapshots of molecular structure and can be used to identify reactants, products, and short-lived intermediates. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can identify the connectivity of atoms in a molecule. vulcanchem.com For instance, the ¹³C NMR spectrum of a related N-hydroxyamidine showed the imine carbon (C=N) at a chemical shift of δ 160–170 ppm. vulcanchem.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups by their characteristic vibration frequencies. It can be used to monitor the disappearance of the O-H and N-H stretches of the N-hydroxyamidine and the appearance of new functional groups in the product.

UV-Visible (UV-Vis) Spectroscopy : This technique is sensitive to electronic transitions, particularly in molecules with conjugated systems. The introduction of substituents into an aromatic ring containing a hydroxyamidine group can cause shifts in the absorption maxima. iosrjournals.org

Computational Methods have become indispensable for studying reaction mechanisms. sumitomo-chem.co.jp Quantum mechanical calculations, particularly Density Functional Theory (DFT), allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and predict spectroscopic properties. sumitomo-chem.co.jpsmu.edu These theoretical calculations can clarify the roles of catalysts, predict reaction selectivity, and provide insights into reaction dynamics that are difficult to observe experimentally. nih.govrsc.org For example, computational studies on the nucleophilic addition to carbonyls have been instrumental in understanding the stereoselectivity of these reactions by modeling the transition state energies of different attack trajectories. academie-sciences.fr

Table 3: Methods for Elucidating Reaction Mechanisms

Method Type Information Provided
NMR Spectroscopy Spectroscopic Detailed molecular structure, atom connectivity. vulcanchem.com
IR Spectroscopy Spectroscopic Presence of specific functional groups.
UV-Vis Spectroscopy Spectroscopic Information on electronic structure and conjugation. iosrjournals.org
Mass Spectrometry Spectroscopic Molecular weight of reactants, products, and intermediates.
Density Functional Theory (DFT) Computational Reaction energy profiles, transition state structures, thermodynamic properties. sumitomo-chem.co.jp

Influence of Substituents on N-Hydroxyamidine Reactivity

The reactivity of the N-hydroxyamidine moiety can be significantly altered by the presence of other functional groups, or substituents, on the molecular scaffold. iosrjournals.org These substituents exert their influence through electronic effects (inductive and resonance) and steric effects.

Electronic Effects :

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups pull electron density away from the reaction center. unizin.org An EWG attached to an aromatic ring bearing a hydroxyamidine group would increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs) : Substituents like hydroxyl (-OH), alkoxyl (-OR), or amino (-NH₂) groups push electron density towards the reaction center via resonance. unizin.org An EDG would increase the nucleophilicity of the oxygen and nitrogen atoms.

Structure-activity relationship (SAR) studies on hydroxyamidine derivatives developed as inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) provide practical examples. nih.govnih.gov In one study, adding a phenylformamide substitution increased enzymatic potency threefold compared to the parent compound, while further substitution with an electron-rich 1-methylpyrazol-4-yl group led to a tenfold increase in potency, highlighting the significant impact of substituents. nih.gov The strategic placement of substituents is a key tool for tuning the chemical and biological properties of molecules containing the N-hydroxyamidine functional group. nih.gov

Table 4: Predicted Effect of Substituents on N-Hydroxyamidine Reactivity

Substituent Type Example Groups Effect on Imine Carbon Effect on N/O Atoms Predicted Impact on Reactivity
Electron-Withdrawing (by resonance) -NO₂, -CN, -C(O)R More electrophilic (+) Less nucleophilic (-) Enhances susceptibility to nucleophilic attack.
Electron-Withdrawing (by induction) Halogens (-F, -Cl) More electrophilic (+) Less nucleophilic (-) Enhances susceptibility to nucleophilic attack.
Electron-Donating (by resonance) -OH, -OR, -NH₂ Less electrophilic (-) More nucleophilic (+) Enhances nucleophilicity of the heteroatoms.

This table summarizes the general principles of substituent effects as applied to the N-hydroxyamidine moiety.

Derivatization and Structure Activity Relationship Sar Studies of N Hydroxyhexanimidamide Analogs

Rational Design and Synthesis of N'-Hydroxyhexanimidamide Derivatives

The rational design of this compound derivatives is guided by the intended biological target and the desired physicochemical properties. The N-hydroxyamidine moiety is a key feature, known to act as a bioisostere for carboxylic acids and to chelate metal ions in enzyme active sites. ijesi.org The synthesis of these derivatives typically involves the condensation of an appropriate imidoyl chloride with a hydroxylamine (B1172632) or the reaction of a nitrile with a hydroxylamine.

Modifications at the amidine nitrogen atoms (N and N') can significantly impact the compound's biological activity, selectivity, and pharmacokinetic profile. These modifications can include the introduction of various substituents, such as alkyl, aryl, or heteroaryl groups. The introduction of an aryl or heteroaryl group at a nitrogen atom of amidines can reduce the basicity of the core structure. researchgate.net This change in basicity can influence the compound's oral bioavailability, as highly basic amidines are often protonated under physiological conditions, leading to poor absorption. nih.govresearchgate.net

For instance, in the context of developing inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a known cancer immunotherapy target, the N'-hydroxyamidine group is crucial for activity. acs.orgnih.gov While the core N'-hydroxyamidine group is often maintained, modifications to the substituents on the carbon and nitrogen atoms of the amidine are explored to optimize interactions with the enzyme's active site.

The hexyl chain of this compound provides a lipophilic scaffold that can be extensively modified to probe interactions with hydrophobic pockets in a target protein. Alterations can include:

Chain Length: Varying the length of the alkyl chain can optimize van der Waals interactions within a binding site. Studies on other inhibitors have shown that even minute changes in alkyl chain length can significantly alter the thermodynamic and kinetic profiles of ligand binding. nih.gov

Introduction of Rigidity: Incorporating cyclic structures (e.g., phenyl, cyclopentyl) into the chain can restrict conformational flexibility. This can lead to a more favorable binding entropy and improved potency.

Introduction of Functional Groups: The addition of polar functional groups (e.g., hydroxyl, ether, amide) to the hexyl chain can create new hydrogen bonding opportunities with the target protein, potentially increasing affinity and selectivity.

Influence of Structural Modifications on Chemical Properties and Reactivity

Structural modifications to this compound analogs have a profound effect on their chemical properties and reactivity. The N-hydroxyamidine functional group is less basic than a corresponding amidine due to the electron-withdrawing effect of the hydroxyl group. nih.govresearchgate.net This reduced basicity is a key feature often exploited in prodrug design, as it can lead to improved absorption from the gastrointestinal tract. nih.govresearchgate.net

The reactivity of the N-hydroxyamidine group is also of significant interest. It can be oxidized or reduced in vivo, and its stability can be modulated by the electronic nature of the substituents on the amidine. For example, electron-withdrawing groups can increase the acidity of the N-hydroxyl proton, which may be important for interactions with certain biological targets.

Structure-Reactivity Relationships in Functional N-Hydroxyamidine Derivatives

Structure-reactivity relationship studies aim to correlate the chemical structure of N-hydroxyamidine derivatives with their biological activity. In the development of IDO1 inhibitors, for example, a series of N'-hydroxyamidine analogs were synthesized and evaluated for their inhibitory potency. acs.orgnih.gov

These studies have revealed several key insights:

The N'-hydroxyamidine moiety is essential for binding to the heme iron in the active site of IDO1.

The nature of the substituent on the amidine carbon is critical for potency. Aromatic and heteroaromatic groups are often preferred.

Substituents on the aromatic rings can be varied to optimize interactions with different regions of the enzyme's active site, leading to improved potency and selectivity.

The following interactive table presents hypothetical data, illustrating a typical SAR study for a series of this compound analogs, where the hexyl chain is kept constant and the R group on the amidine carbon is varied.

Compound IDR GroupIC50 (nM)
1Phenyl150
24-Chlorophenyl75
34-Methoxyphenyl200
4Thienyl100
5Pyridyl125

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

This hypothetical data suggests that an electron-withdrawing group (chloro) at the 4-position of the phenyl ring enhances activity, while an electron-donating group (methoxy) reduces it. A thiophene (B33073) ring is also well-tolerated.

Development of Libraries for Screening and Mechanistic Exploration

To efficiently explore the chemical space around the this compound scaffold, combinatorial libraries of derivatives can be synthesized. These libraries can then be screened against a variety of biological targets to identify new lead compounds. The design of these libraries is often guided by computational methods to ensure diversity and drug-like properties. thermofisher.com

Focused screening libraries can be designed to target specific protein families, such as kinases or G-protein-coupled receptors (GPCRs). thermofisher.comstanford.edu For mechanistic exploration, a smaller, more focused set of compounds with systematic structural variations can be used to probe the specific interactions between a ligand and its target. Chemogenomic libraries, which consist of selective small-molecule pharmacological agents, can also be used in phenotypic screens to identify the targets of new bioactive compounds. semanticscholar.org

Catalytic Applications and Investigations Involving N Hydroxyhexanimidamide

N-Hydroxyamidines as Organocatalysts

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org N-hydroxy-functionalized compounds, such as N-hydroxyphthalimide (NHPI), are a well-known class of organocatalysts that operate through free-radical pathways. researchgate.net Given its N-hydroxy group, N'-hydroxyhexanimidamide possesses the latent potential to function as an organocatalyst, likely involving the formation of amidinyl radicals.

The proposed mechanism for organocatalysis by N-hydroxyamidines is analogous to that of other N-hydroxy compounds like NHPI. The catalytic cycle would likely initiate with the formation of an N-oxyl radical. This highly reactive species can then participate in hydrogen atom transfer (HAT) from a substrate, thereby propagating a radical chain reaction.

A plausible, though not specifically demonstrated for this compound, organocatalytic cycle could involve the following steps:

Initiation: Homolytic cleavage of the N-O bond or oxidation of the N-hydroxy group to form an N-oxyl radical.

Propagation: The N-oxyl radical abstracts a hydrogen atom from a substrate, regenerating the N-hydroxyamidine and creating a substrate radical. This substrate radical can then undergo further reactions.

Termination: Combination of radical species to form non-radical products.

Theoretical studies on N-hydroxy amidines indicate the existence of two main tautomeric forms: the amide oxime and the imino hydroxylamine (B1172632). researchgate.net The relative stability and reactivity of these tautomers could influence the catalytic activity. While the amide oxime tautomer is generally more stable, the specific conditions of a reaction could favor the formation of the catalytically active radical species. researchgate.net

The development of chiral organocatalysts for enantioselective and diastereoselective reactions is a major focus in modern synthetic chemistry. wikipedia.orgwikipedia.org Chiral N-hydroxyamidines have been synthesized and explored as potential bifunctional catalysts. For instance, enantiopure hydroxy-substituted amidines of the DBN (1,5-diazabicyclo[4.3.0]non-5-ene) type have been investigated for their potential in catalyzing Michael reactions. The rationale behind their design is that the amidine moiety can act as a Brønsted base to activate the nucleophile, while the hydroxyl group can coordinate to the electrophile, providing a structured chiral environment for the reaction to occur with high stereoselectivity.

While specific studies on this compound in this context are absent, the principles of bifunctional catalysis suggest that a chiral derivative of this compound could potentially be employed in asymmetric transformations. The development of such a catalyst would require the introduction of a stable chiral center into the molecule, for example, by using a chiral amine or a chiral carboxylic acid derivative in its synthesis.

Catalytic ApproachPotential Role of N-HydroxyamidineKey Features for this compound
Organocatalysis Formation of N-oxyl radical for HAT reactions.The N-OH group is the key functional site.
Enantioselective Catalysis Chiral scaffold for asymmetric transformations.Requires modification to introduce chirality.
Diastereoselective Catalysis Control of stereochemistry in complex molecules.Potential for substrate-controlled diastereoselectivity.

Role of N-Hydroxyhexanimidamide in Transition Metal Catalysis

N-hydroxyamidines are effective ligands for a variety of transition metals, forming stable chelate complexes. rsc.org This coordination ability suggests a potential role for this compound in transition metal-catalyzed reactions, primarily as a supporting ligand that can modulate the electronic and steric properties of the metal center. nih.govrsc.org

The N-hydroxyamidine group is a bidentate ligand, coordinating to a metal center through the nitrogen atom of the imine and the oxygen atom of the hydroxylamine moiety. This forms a stable five-membered ring with the metal ion. rsc.org The substituents on the amidine carbon and nitrogen atoms can be varied to fine-tune the ligand's properties. For this compound, the hexyl group provides a degree of lipophilicity.

The design of catalysts based on this compound would involve its reaction with a suitable metal precursor to form a coordination complex. The choice of metal is crucial and would depend on the desired catalytic activity. For example, complexes with 3d transition metals like iron and cobalt are of interest for environmentally friendly oxidation catalysis. rsc.org

Table of Potential Metal Complexes and Their Applications

Metal Potential Ligand Potential Catalytic Application
Cobalt(II/III) This compound Oxidation reactions, photoredox catalysis. rsc.org
Iron(II/III) This compound Oxidation, C-H activation.
Copper(I/II) This compound Cross-coupling reactions, cycloadditions. beilstein-journals.org
Palladium(II) This compound Cross-coupling reactions (e.g., Suzuki, Heck).

Synergistic catalysis involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts. uvic.ca A metal complex of this compound could potentially participate in such a system. For instance, the metal center could act as a Lewis acid to activate an electrophile, while the N-hydroxyamidine ligand itself, or a separate organocatalyst, could activate the nucleophile.

Another form of synergistic catalysis involves bimetallic systems where two different metal centers cooperate to facilitate a reaction. sigmaaldrich.com A dinuclear complex bridged by this compound ligands could exhibit unique catalytic properties arising from the interaction between the two metal centers. While not specifically demonstrated for this compound, this remains a plausible area of investigation.

Photoredox and Electrocatalytic Functions of N-Hydroxyamidines

Photoredox and electrocatalysis are powerful tools in modern organic synthesis that utilize light or electricity, respectively, to drive chemical reactions. rsc.orgnih.govacs.org The redox activity of the N-hydroxyamidine functional group suggests its potential for use in these catalytic fields.

Research on N-arylthiophene-2-carboxamidoximes has shown that these molecules can be reduced under UV-Vis light to produce amidinyl radicals. researchgate.net This process occurs without a catalyst and suggests that N-hydroxyamidines themselves can be photoactive, undergoing homolysis of the N-O bond upon irradiation. researchgate.net This intrinsic photoactivity could be harnessed in photoredox catalytic cycles.

Furthermore, N-hydroxyamidine-metal complexes can exhibit interesting electrochemical properties. For example, some cobalt(II) complexes of N-hydroxyamidines have been shown to be easily oxidized, suggesting their potential use as electron donors in photoredox reactions.

In the context of electrocatalysis, the ability of N-hydroxyamidines and their metal complexes to undergo redox reactions could be exploited for various transformations. For instance, they could act as mediators, transferring electrons between an electrode and a substrate. The specific potential of this compound in these applications would depend on its redox potentials and the stability of the resulting radical or ionic species.

Mechanistic Understanding of this compound Mediated Catalysis

A thorough review of available scientific literature and research databases did not yield specific information regarding the mechanistic understanding of catalysis directly mediated by the chemical compound this compound. While the principles of chemical kinetics and catalysis are well-established, detailing reaction rates, the influence of catalysts on reaction pathways, and the formation of transient species, specific studies focusing on this compound in a catalytic role appear to be limited or not readily accessible. wikipedia.orgphysicsandmathstutor.com

Mechanistic studies in catalysis often employ a variety of experimental and computational techniques to elucidate the step-by-step sequence of elementary reactions. nih.gov Experimental methods can include kinetic studies to determine the rate law and the order of the reaction with respect to the reactants and the catalyst. libretexts.orgwikipedia.org Spectroscopic techniques are frequently used to identify and characterize reaction intermediates. nih.gov

In the absence of direct research on this compound as a catalyst, any discussion of its potential mechanistic role would be purely speculative and fall outside the scope of evidence-based scientific reporting. Research into the catalytic properties of various compounds, including those with similar functional groups like amides and hydroxamic acids, continues to be an active area of chemical research. rsc.orgnih.gov For instance, studies on other nitrogen-containing compounds have detailed their roles in various catalytic processes, from organocatalysis to involvement in biological enzyme mechanisms. nih.govnih.govnih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental verification.

Further research would be necessary to determine if this compound possesses any catalytic activity and to subsequently investigate the mechanistic pathways of such reactions. Such studies would likely involve detailed kinetic analysis, the identification of reaction products, and the spectroscopic observation of any intermediate species formed during the reaction. nih.govnih.govnih.gov

Computational and Theoretical Chemistry Studies of N Hydroxyhexanimidamide

Quantum Chemical Calculations of Electronic Structureresearchgate.netuleth.ca

Quantum chemical calculations, rooted in solving the electronic Schrödinger equation, provide a foundational understanding of a molecule's electronic landscape. arxiv.orgwikipedia.org These methods, such as Density Functional Theory (DFT), are instrumental in elucidating the distribution and energies of electrons within N'-hydroxyhexanimidamide, which in turn dictate its chemical behavior. irjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, as an electron acceptor, govern the molecule's interactions with other chemical species. researchgate.netsapub.org

For this compound, the HOMO would likely be localized around the electron-rich regions, such as the oxygen and nitrogen atoms of the hydroxyamidine group. The LUMO, conversely, would be situated on areas susceptible to nucleophilic attack. The energy of these orbitals is crucial; a high HOMO energy indicates a greater propensity to donate electrons, while a low LUMO energy suggests a higher affinity for accepting electrons. sapub.org The spatial distribution of these orbitals provides a visual representation of potential sites for electrophilic and nucleophilic reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. irjweb.comresearchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. sapub.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of this compound. irjweb.com These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for predicting reactivity. nih.gov

Reactivity DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χA measure of the energy lowering of a system when it accepts electrons from the environment.

This table presents theoretical reactivity descriptors that can be calculated for this compound using the energies of its frontier molecular orbitals.

Density Functional Theory (DFT) Applications for Reactivity Predictionresearchgate.netuleth.ca

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational efficiency, making it suitable for studying larger molecular systems. scirp.org DFT calculations can predict a variety of properties for this compound, including its optimized geometry, vibrational frequencies, and electronic properties. scirp.org

In the context of reactivity, DFT is employed to calculate the global and local reactivity descriptors mentioned previously. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. scirp.org These maps illustrate the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Red regions indicate negative potential (electron-rich areas prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas susceptible to nucleophilic attack). For this compound, the oxygen and nitrogen atoms of the N-hydroxyamidine moiety are expected to be regions of negative potential.

DFT calculations are also crucial in modeling reaction mechanisms. By mapping the potential energy surface of a reaction involving this compound, transition states can be located, and activation energies can be calculated, providing insights into the reaction's feasibility and kinetics. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactionsuleth.ca

While quantum chemical methods provide detailed electronic information, they are often computationally intensive for large systems or long timescales. wikipedia.org Molecular Dynamics (MD) simulations address this by using classical mechanics to model the movement of atoms over time. plos.orgreadthedocs.io An MD simulation numerically solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. readthedocs.iolibretexts.org

For this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule can adopt various spatial arrangements due to the flexibility of its hexyl chain and the rotatable bonds within the hydroxyamidine group. MD simulations can reveal the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying the interactions of this compound with its environment, such as a solvent or a biological target like an enzyme. researchgate.net By simulating the molecule within a box of water molecules, for instance, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. When studying its role as a potential enzyme inhibitor, MD simulations can elucidate the binding mode of this compound within the active site, the key intermolecular interactions that stabilize the complex, and the conformational changes that may occur upon binding. plos.orgnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of this compound. plos.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. plos.org For this compound, this would involve calculating the frequencies corresponding to the stretching and bending of its various bonds, such as C-H, C-N, N-O, and O-H. The predicted IR spectrum can be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. plos.orgajchem-a.com These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. Comparing predicted and experimental NMR spectra is a robust method for structure verification.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. plos.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, this would predict the wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions within the molecule.

Spectroscopic TechniquePredicted ParametersRelevant Structural Features in this compound
Infrared (IR)Vibrational Frequencies (cm⁻¹)O-H, N-H, C=N, C-N, C-H bonds
Nuclear Magnetic Resonance (NMR)Chemical Shifts (ppm), Coupling Constants (Hz)Protons and carbons in the hexyl chain and hydroxyamidine group
UV-VisibleWavelength of Maximum Absorption (λmax)π-systems within the C=N-OH moiety

This table summarizes the spectroscopic properties of this compound that can be predicted using computational methods.

Development of Computational Models for N-Hydroxyamidine Systems

The development of computational models for entire classes of compounds, such as N-hydroxyamidines, is a significant area of research, particularly in drug discovery and materials science. biotechmedjournal.comaimspress.com These models aim to establish Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR).

QSAR/QSPR models for N-hydroxyamidine systems, including this compound, would involve several steps:

Data Set Assembly: A diverse set of N-hydroxyamidine derivatives with known biological activity or physical properties is compiled.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors is calculated using computational methods. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed activity or property. chemrxiv.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Such models can then be used to predict the properties of new, unsynthesized N-hydroxyamidine derivatives, thereby guiding the design of novel compounds with desired characteristics. researchgate.netnih.gov For example, a QSAR model for IDO1 inhibition by N-hydroxyamidines could predict the inhibitory potency of this compound and suggest structural modifications to enhance its activity.

Advanced Analytical Characterization and Quantification of N Hydroxyhexanimidamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for separating components from a mixture and assessing the purity of a compound. researchgate.net For a polar molecule like N'-hydroxyhexanimidamide, which contains both a hydrophilic amidoxime (B1450833) head and a hydrophobic hexyl tail, specific chromatographic strategies are required for effective analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds and other chemical substances. chromatographyonline.com The development of a robust HPLC method is critical for achieving accurate and reproducible results. mdpi.com In HPLC, the separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. chromatographyonline.com

For this compound, a reversed-phase HPLC (RP-HPLC) setup would be the initial approach. However, due to the compound's significant polarity from the N'-hydroxyimidamide group, it may exhibit weak retention on traditional nonpolar stationary phases like C18. This necessitates specific considerations during method development. A strategy could involve using a mobile phase with a high aqueous content to increase retention time. To achieve better retention and peak shape for polar compounds, columns with polar-embedded or polar-endcapped stationary phases are often employed. Gradient elution, where the mobile phase composition is changed over time, is typically preferred to ensure adequate separation from any nonpolar impurities while minimizing run time.

Given that this compound lacks a strong chromophore, detection via a standard UV-Vis detector might be challenging and lack sensitivity, requiring monitoring at low wavelengths (<220 nm). msu.edu More universal detection methods such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are highly recommended for reliable quantification. chromatographyonline.com

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 95% A to 60% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

| Injection Volume | 5 µL |

Hydrophilic Interaction Chromatography (HILIC) for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RP-HPLC specifically designed for the retention and separation of highly polar and hydrophilic compounds. nestgrp.comdiva-portal.org The HILIC separation mechanism primarily involves the partitioning of the analyte between a water-enriched layer immobilized on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. diva-portal.orglcms.cz More polar analytes are retained more strongly. lcms.cz

This technique is exceptionally well-suited for this compound. A variety of polar stationary phases can be used, including bare silica (B1680970), or phases bonded with amide, diol, or zwitterionic functional groups. thermofisher.com A zwitterionic or amide phase would likely offer optimal selectivity and peak shape for this analyte. nestgrp.comthermofisher.com The mobile phase in HILIC consists of a high percentage of non-polar, water-miscible organic solvent (e.g., >80% acetonitrile) with a smaller percentage of an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to control pH and ionic strength. mac-mod.com

Table 2: Hypothetical HILIC Method Parameters for this compound Analysis

Parameter Condition
Column Zwitterionic HILIC (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v)
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v)
Gradient 0% B to 40% B over 12 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Detector Mass Spectrometer (MS)

| Injection Volume | 2 µL |

Spectroscopic Methods for Structural Elucidation

While chromatography assesses purity, spectroscopy provides definitive structural information. A combination of spectroscopic methods is used to piece together the molecular puzzle and confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. rsc.org Techniques such as ¹H-¹H COSY, HSQC, and HMBC can be used for full signal assignment. rsc.org

For this compound (CH₃-(CH₂)₄-C(=NOH)NH₂), the predicted spectra are as follows:

¹H NMR: The spectrum would show characteristic signals for the aliphatic chain protons, including a triplet for the terminal methyl group around 0.9 ppm and a complex multiplet for the internal methylene (B1212753) groups between 1.2 and 1.7 ppm. libretexts.org The methylene group adjacent to the amidoxime function would appear as a downfield triplet around 2.2 ppm. The labile protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets with variable chemical shifts, influenced by solvent, concentration, and temperature. libretexts.org

¹³C NMR: The carbon spectrum would complement the proton data. The terminal methyl carbon would resonate around 14 ppm, with the other aliphatic carbons appearing between 22 and 35 ppm. The most deshielded carbon atom would be the C=N carbon of the amidoxime group, expected to appear significantly downfield in the 150-155 ppm region. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Protons Predicted δ (ppm) Multiplicity Integration
CH₃ -CH₂- ~0.88 Triplet (t) 3H
CH₃-CH₂CH₂CH₂ -CH₂- ~1.29 Multiplet (m) 6H
-CH₂-CH₂ -C(=NOH)NH₂ ~2.15 Triplet (t) 2H
-C(=NOH)NH₂ ~5.30 Broad Singlet (br s) 2H

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon Predicted δ (ppm)
C H₃- ~13.9
CH₃-C H₂- ~22.1
-CH₂-C H₂-CH₂- ~25.0
-C H₂-CH₂-C(=NOH)NH₂ ~28.3
CH₃CH₂-C H₂-CH₂- ~30.9

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing exact molecular weight and structural information through fragmentation patterns. uni-saarland.de High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound (C₆H₁₄N₂O), the monoisotopic mass is 130.1106 Da. Using a soft ionization technique like electrospray ionization (ESI), the compound would primarily be observed as its protonated molecule, [M+H]⁺, at m/z 131.1184.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions, which helps in structural confirmation. cuni.cz The fragmentation of the [M+H]⁺ ion of this compound would likely involve characteristic neutral losses from the aliphatic chain and cleavages around the amidoxime functional group.

Table 5: Predicted ESI-MS and MS/MS Fragments for this compound

m/z (Da) Identity
131.1184 [M+H]⁺ (Parent Ion)
114.1 [M+H - NH₃]⁺
113.1 [M+H - H₂O]⁺
88.1 [M+H - C₃H₇]⁺ (Loss of propyl radical)
74.1 [M+H - C₄H₉]⁺ (Loss of butyl radical)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups. uni-muenster.de The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

Table 6: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3450 - 3300 N-H Stretch Primary Amine (-NH₂)
3300 - 3150 O-H Stretch Hydroxylamine (B1172632) (-NOH)
2955, 2930, 2860 C-H Stretch Alkane (-CH₃, -CH₂-)
1670 - 1640 C=N Stretch Imine/Oxime
1640 - 1560 N-H Bend Primary Amine (-NH₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems and chromophores. msu.edu this compound lacks an extended system of conjugated double bonds. Its chromophores are limited to the C=N double bond and the non-bonding electrons on the oxygen and nitrogen atoms. Consequently, it is expected to show only weak absorptions (n→π* transitions) at wavelengths below the standard analytical range, likely under 220 nm. msu.edubspublications.net This makes UV-Vis a less suitable technique for quantitative analysis of this compound unless derivatization is performed to introduce a strong chromophore.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the advanced analytical characterization and quantification of the chemical compound this compound. The search results did not yield any dedicated studies or established methods for its analysis.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific methodologies for the following sections as requested:

Advanced hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

Information on analytical techniques for related compounds, such as N-hydroxysuccinimide (NHS) d-nb.inforsc.orgresearchgate.net and various metabolites or environmental contaminants, rsc.orgnih.govedqm.eu is available. However, these methods and their specific parameters, such as detection limits and selectivity, are unique to the compound being analyzed and cannot be accurately extrapolated to this compound.

General principles of analytical method validation, nih.gov sensitivity enhancement, measurlabs.comeag.com and the operation of hyphenated techniques like LC-MS/MS eag.comtechnologynetworks.com and GC-MS/MS thermofisher.comtechnologynetworks.com are well-documented. These principles form the basis for developing the kind of robust quantification methods requested, but without specific experimental data for this compound, any discussion would be purely theoretical and not based on factual research findings.

To provide the requested article would require fabricating data and methodologies, which would be scientifically unsound. Further research and publication on the analytical chemistry of this compound are needed before a fact-based article on this topic can be written.

Exploration of Biological Interactions and Molecular Mechanisms of N Hydroxyhexanimidamide

Interaction with Biomolecules and Substrates at a Molecular Level

The interaction of amidoximes with biological macromolecules is primarily dictated by the chemical properties of the amidoxime (B1450833) moiety. This group can act as a bioisostere for carboxylic acids and engage in specific binding events with enzyme active sites. researchgate.netnih.gov

Amidoximes exhibit diverse mechanisms of interaction with enzymes, functioning as both substrates for activation and as direct inhibitors.

Prodrug Activation: A primary mechanism for many amidoxime-containing compounds is their role as prodrugs. ingentaconnect.com They are substrates for the mitochondrial amidoxime reducing component (mARC) enzyme system. nih.gov This system, in concert with electron transport proteins like cytochrome b₅, reduces the amidoxime to a more biologically active amidine. nih.govnih.gov This prodrug strategy is employed to improve the oral absorption and bioavailability of basic amidine drugs, which are then released systemically after absorption. nih.govmdpi.com For example, the anticoagulant Ximelagatran was an amidoxime prodrug designed to be activated in this manner. nih.gov

Enzyme Inhibition: Amidoximes can directly inhibit enzyme activity. The amidoxime moiety is a recognized metal-chelating pharmacophore, making it a promising candidate for inhibiting metalloenzymes. ingentaconnect.com

Indoleamine 2,3-dioxygenase 1 (IDO1): Amidoxime derivatives have been developed as inhibitors of IDO1, a heme-containing enzyme and an important cancer drug target. benthamdirect.comfrontiersin.org Molecular dynamics simulations suggest that the binding mechanism involves the chelation of the heme iron by an oxygen atom from the amidoxime group, a critical interaction for stabilizing the enzyme-inhibitor complex. frontiersin.org

Cytochrome P450 (CYP450) Enzymes: The interaction with CYP450 enzymes is complex. Some amidoximes are oxidized by CYP450, leading to the release of nitric oxide (NO). nih.govmdpi.com This process involves the enzymatic cleavage of the C=N bond. nih.gov Conversely, other amidoximes or their metabolites can act as inhibitors of CYP450 isozymes, which can lead to drug-drug interactions. nih.govnih.gov However, studies on pentamidine (B1679287) and its dihydroxypentamidine (an amidoxime) derivative showed only minor inhibitory effects on major hepatic CYP450 isoenzymes. nih.gov

The stability of any ligand-biomolecule complex relies on a network of non-covalent interactions. encyclopedia.pubnih.gov For amidoxime derivatives, these interactions are crucial for orienting the molecule within an enzyme's active site to enable catalysis or inhibition.

Hydrogen Bonding: The amidoxime group contains both hydrogen bond donors (-NH₂ and -OH) and acceptors (N and O atoms), allowing it to form multiple hydrogen bonds. In the case of IDO1 inhibitors, strong intramolecular hydrogen bonds have been shown to stabilize the active conformation of the inhibitor, which increases its binding affinity for the target. frontiersin.org Intermolecular hydrogen bonds between the inhibitor and amino acid residues like Gly262 and Leu234 in the active site further anchor the molecule. frontiersin.org

Electrostatic and Chelation Interactions: The most significant interaction for many amidoxime-based inhibitors is the coordination or chelation with a metal ion in the enzyme's active site. ingentaconnect.com The interaction between the amidoxime oxygen and the heme iron in IDO1 is a prime example of this electrostatic/coordination bond. frontiersin.org These interactions are generally stronger than typical hydrogen bonds and contribute significantly to binding affinity. ehu.eus

Investigation of Receptor-Ligand Binding Mechanisms

Direct evidence for N'-hydroxyhexanimidamide or the broader amidoxime class binding to classical cell surface or nuclear receptors is limited in the available literature. However, studies have shown interactions with other types of macromolecular receptors.

Viral Protein Binding: A study on novel O-acylated amidoximes derived from (+)-ketopinic acid demonstrated antiviral activity against influenza A viruses. nih.gov The mechanism of action was found to be the interference with the fusion activity of the viral hemagglutinin (HA) protein, which is a protein on the surface of the virus. Molecular docking suggested that these compounds bind to sites on the HA protein, preventing the conformational changes necessary for viral fusion with the host cell membrane. nih.gov

DNA Binding (as Amidines): While amidoximes are often prodrugs, their active amidine forms have been extensively studied as DNA binding agents. mdpi.com Heterocyclic diamidines are known to bind to the minor groove of DNA, a mechanism that contributes to their antiproliferative and antimicrobial activities. mdpi.com The conversion of an amidoxime to an amidine is therefore a critical step for this type of biological interaction.

Molecular Basis of Biological Activity in Model Systems (e.g., cellular targets, specific pathways)

The amidoxime scaffold has been incorporated into a wide variety of compounds that exhibit a broad spectrum of biological activities by modulating specific cellular targets and pathways. nih.govbenthamdirect.com

Anti-inflammatory Activity: Amidoxime hybrids have been shown to be dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in inflammatory pathways. benthamdirect.comresearchgate.net By inhibiting these enzymes, they can reduce the production of pro-inflammatory signaling molecules.

Anticancer Activity: The anticancer effects of amidoximes are linked to several mechanisms.

Enzyme Inhibition: Inhibition of IDO1 in the tumor microenvironment is a key immuno-oncology strategy. benthamdirect.comresearchgate.net

Cytotoxicity: Various amidoxime derivatives have demonstrated cytotoxic activity against cancer cell lines, including lung (A549), cervical (HeLa), and colon (SW620) cancer cells. mdpi.com Some derivatives show selective activity; for example, certain N-methyl-substituted benzimidazole (B57391) carboxamides are particularly active against the MCF-7 breast cancer cell line. mdpi.com

Apoptosis Induction: The N-hydroxylated base analog N6-hydroxylaminopurine (HAP), which contains a related N-hydroxyamine structure, can induce apoptosis in human cells. nih.gov This effect can be mitigated by the mARC enzyme system, which reduces HAP to the natural base adenine, highlighting the role of this pathway in preventing cellular toxicity from N-hydroxylated compounds. nih.gov

Nitric Oxide (NO) Donation: A significant biological role of some amidoximes is their ability to act as NO donors. ingentaconnect.comnih.gov The enzymatic oxidation of amidoximes by enzymes like CYP450 can release NO. mdpi.com This NO can then activate various signaling pathways, such as the guanylate cyclase pathway, leading to effects like vasodilation and neurotransmission. mdpi.com

Antimicrobial Activity: Amidoximes themselves, as well as their reduced amidine forms, possess antibacterial properties. nih.gov Studies have shown activity against E. coli strains, with evidence suggesting they may be more effective than some conventional antibiotics by potentially modifying bacterial DNA. researchgate.net

The following table summarizes the reported biological activities and molecular targets for various compounds containing the amidoxime functional group.

Biological Activity Molecular Target / Pathway Compound Class / Example Reference(s)
Anticancer IDO1 InhibitionAmidoxime hybrids, INCB024360 benthamdirect.com, researchgate.net, frontiersin.org
EGFR TargetingOxadiazole hybrids (from amidoximes) benthamdirect.com, researchgate.net
Cytotoxicity1,2,3-Triazolyl-quinoline amidoximes mdpi.com
Anti-inflammatory COX-2 / 15-LOX InhibitionAmidoxime hybrids benthamdirect.com, researchgate.net
Nitric Oxide Synthase (iNOS) InhibitionIndomethacin-derived amidoximes researchgate.net
Antiviral Hemagglutinin (HA) Fusion InhibitionO-acylated amidoximes nih.gov
Antimicrobial DNA ModificationVarious amidoxime derivatives researchgate.net
Prodrug activation to active amidinesPentamidine amidoxime nih.gov
Cardiovascular Nitric Oxide (NO) DonationVarious amidoximes nih.gov, ingentaconnect.com, mdpi.com
Metabolism Prodrug activationMitochondrial Amidoxime Reducing Component (mARC) nih.gov, nih.gov
Drug-drug interactionsCytochrome P450 (CYP) enzymes nih.gov, nih.gov

Role in Bioconjugation and Chemical Biology Applications (as a chemical tool)

While functional groups like azides, alkynes, and N-hydroxysuccinimide (NHS) esters are common tools for direct bioconjugation, the amidoxime group's primary role in chemical biology is different. wikipedia.orgnih.govmdpi.com It is not typically employed for covalently linking two biomolecules together. Instead, its value lies in its use as a versatile synthetic building block and a strategic pharmacophore in drug design and discovery.

Synthetic Building Block: Amidoximes are stable and readily synthesized, often from the corresponding nitriles and hydroxylamine (B1172632). nih.gov They serve as key intermediates in the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles, which themselves have significant biological activities. ingentaconnect.combenthamdirect.comresearchgate.net

Prodrug Moiety: As detailed previously, the most prominent application of the amidoxime group in chemical biology is its use as a prodrug functionality. nih.gov This allows medicinal chemists to overcome pharmacokinetic challenges (like poor absorption) of highly basic amidine drugs, enabling the development of orally available therapeutics. mdpi.com

Bioisostere: The amidoxime group is often used as a bioisostere for the carboxylic acid group. researchgate.netnih.gov This means it has a similar size, shape, and electronic properties, allowing it to mimic a carboxylic acid in binding to biological targets while potentially offering improved metabolic stability, cell permeability, or a different side effect profile.

Future Research Directions and Emerging Applications of N Hydroxyhexanimidamide

Design of Novel Functional Materials Incorporating N-Hydroxyamidine Moieties

The future design of novel functional materials is set to benefit significantly from the incorporation of N-hydroxyamidine moieties like N'-hydroxyhexanimidamide. The inherent modularity of the N-hydroxyamidine structure allows for precise tuning of electronic and steric properties through substitution at various points on the molecule. researchgate.net This adaptability is crucial for creating materials with tailored functions.

Research is moving towards embedding this compound into polymer backbones or as pendant groups to create advanced materials. These materials could exhibit unique properties such as enhanced thermal stability, specific ion-binding capabilities, or catalytic activity. The N-hydroxyamidine group is a known chelating ligand, forming stable five-membered rings with metal ions. researchgate.net This property is being explored for the development of ion-exchange resins and sensors for heavy metal detection. By modifying the hexyl chain of this compound, researchers can control the material's hydrophobicity and processability, making it suitable for applications ranging from environmental remediation to specialized coatings.

Furthermore, the ability of the N-hydroxyamidine group to act as a bioisostere for carboxylic acids opens up possibilities in the design of functional biomaterials. researchgate.net This involves creating materials that can interact specifically with biological systems, for applications in drug delivery or tissue engineering. The structure-activity relationship (SAR) studies, common in medicinal chemistry, can be adapted to guide the design of these functional materials, optimizing properties like binding affinity and selectivity. nih.govmdpi.com

Table 1: Potential Functional Materials Incorporating this compound

Material Type Potential Function Key Property of N-Hydroxyamidine Moiety
Ion-Exchange Polymers Selective metal ion capture Metal chelation
Catalytic Resins Acceleration of chemical reactions Lewis basicity and metal coordination
Smart Hydrogels pH or ion-responsive swelling Acidic proton and coordination ability
Functionalized Membranes Selective transport of molecules/ions Tunable polarity and size exclusion

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound by non-covalent interactions, is a promising area for the application of this compound. wikipedia.orgsupramolecularevans.com The N-hydroxyamidine functional group is capable of forming robust hydrogen bonds, a key interaction in directing the self-assembly of molecules into larger, well-defined structures. researchgate.netgrafiati.com

Future research will likely explore the use of this compound and its derivatives as tectons, or molecular building blocks, for constructing complex supramolecular architectures. frontiersin.org By strategically placing these moieties on larger molecules, scientists can program them to self-assemble into specific shapes like macrocycles, cages, or extended networks through predictable hydrogen-bonding patterns. researchgate.netgrafiati.com This bottom-up approach is fundamental to creating nanostructured materials with precise control over their morphology and properties. thno.orgrsc.org

The combination of hydrogen bonding and metal coordination capabilities in the N-hydroxyamidine group allows for the creation of metallosupramolecular assemblies. researchgate.net In these systems, metal ions act as nodes, connecting this compound-containing ligands to form stable and often functional structures. These assemblies have potential applications in catalysis, molecular recognition, and the development of "smart" materials that respond to external stimuli. mdpi.com The self-assembly process can be directed to create materials like liquid crystals or gels, where the bulk properties are dictated by the underlying supramolecular organization. wikipedia.org

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Advanced NMR Techniques

A deep understanding of the reaction mechanisms and dynamic behavior of this compound is crucial for its rational application. Advanced spectroscopic techniques are poised to provide unprecedented insights into these processes at the molecular level. nih.govrsc.org

Ultrafast spectroscopy, using femtosecond laser pulses, enables the real-time observation of chemical reactions, including bond formation and breaking, which occur on picosecond or shorter timescales. stfc.ac.uknih.govksu.edu This technique can be applied to study the excited-state dynamics of this compound, for instance, in photochemical reactions or upon interaction with metal ions. scruttonlab.comkyoto-u.ac.jp By tracking the transient species and their lifetimes, researchers can elucidate complex reaction pathways, which is essential for designing more efficient catalytic systems or photofunctional materials. stfc.ac.uk

Advanced Nuclear Magnetic Resonance (NMR) techniques are also indispensable for detailed structural and dynamic characterization. researchgate.netmsu.edu High-field NMR provides increased sensitivity and resolution, allowing for the unambiguous assignment of complex molecular structures. numberanalytics.comipb.pt Two-dimensional NMR experiments can reveal through-bond and through-space correlations, mapping out the connectivity and spatial arrangement of atoms within this compound-containing systems, such as supramolecular assemblies. nptel.ac.in Furthermore, techniques like Dynamic Nuclear Polarization (DNP) NMR can dramatically enhance signal sensitivity, enabling the study of low-concentration species or interactions at surfaces, which is particularly relevant for mechanistic studies in heterogeneous catalysis or materials science. numberanalytics.com

Table 2: Application of Advanced Spectroscopy to this compound Research

Technique Information Gained Research Application
Ultrafast Transient Absorption Excited-state lifetimes, transient species identification Elucidating photochemical mechanisms, charge transfer dynamics
2D Infrared (2D IR) Spectroscopy Inter- and intramolecular couplings, hydrogen-bond dynamics Studying self-assembly processes, solvent interactions
High-Resolution 2D NMR (COSY, NOESY) Molecular structure, conformation, intermolecular proximity Structural elucidation of derivatives, characterization of host-guest complexes

Integration of this compound Research with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will be no exception. fda.govarxiv.org These computational tools can screen vast chemical spaces and predict the properties of novel compounds, significantly accelerating the discovery and optimization process. mit.edu

ML models can be trained on existing data from N-hydroxyamidine derivatives to predict various properties, such as binding affinity to a specific target, catalytic activity, or material characteristics. nih.govfrontiersin.org This "in silico" screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mit.edu For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound analogues with their observed functional activity, guiding the rational design of new molecules with enhanced performance. nih.gov

Interdisciplinary Research with Materials Science and Nanotechnology

The future of this compound research is inherently interdisciplinary, lying at the intersection of chemistry, materials science, and nanotechnology. utoronto.camdpi.com Materials science focuses on the relationship between the structure, properties, and processing of materials, providing the framework for translating the molecular-level attributes of this compound into macroscopic functionalities. uu.seuni-siegen.de

In nanotechnology, which deals with structures at the 1 to 100-nanometer scale, this compound can serve as a versatile functionalizing agent. chemisgroup.us It can be grafted onto the surface of nanoparticles (e.g., gold, silica (B1680970), or magnetic nanoparticles) to impart specific properties, such as improved dispersibility in certain solvents, targeting capabilities for biological applications, or catalytic activity. researchgate.net The development of nanocomposites, where this compound-based polymers are combined with nanoscale fillers, could lead to materials with enhanced mechanical strength, conductivity, or thermal resistance. chemisgroup.us

Collaborative research between synthetic chemists, materials scientists, and nanotechnologists will be essential to fully realize this potential. uio.no For instance, developing sustainable energy storage solutions could involve incorporating this compound into organic nanomaterials for batteries or supercapacitors. uu.se Similarly, in the field of biomaterials, its integration into drug delivery systems or scaffolds for tissue regeneration requires a combined expertise in chemical synthesis, material processing, and biological evaluation. uu.seunimib.it This interdisciplinary approach will drive the innovation of advanced materials and technologies based on the unique properties of the N-hydroxyamidine functional group. niist.res.in

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-hydroxyhexanimidamide, and how can purity be optimized?

  • Methodology : Common routes include nucleophilic substitution of hydroxylamine derivatives with hexanimidoyl chloride. Purification typically involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (GHS Category 4 for oral/dermal exposure) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Approach :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for hydroxylamine (-NHOH) and hexanimidamide peaks. DMSO-d6 is preferred to observe exchangeable protons .
  • FTIR : Confirm N-O (950–1050 cm1^{-1}) and amide C=O (1650–1700 cm1^{-1}) stretches .
  • Mass Spectrometry : Use ESI-MS in positive ion mode for molecular ion [M+H]+^+ and fragmentation patterns .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

  • Resolution : Conduct systematic solubility tests in polar (water, DMSO) and non-polar solvents (hexane) at 25°C. Compare results with literature using standardized protocols (e.g., OECD 105). Document solvent grade and equilibration time to identify experimental variables .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in radical scavenging or metal chelation?

  • Experimental Design :

  • Use EPR spectroscopy to detect stable radical adducts (e.g., DMPO spin-trapping for hydroxyl radicals).
  • Perform UV-Vis titration with Fe2+^{2+}/Cu2+^{2+} to determine binding constants (Job’s plot method) .
  • Data Conflict Tip : Replicate studies under inert atmospheres to rule out oxidation artifacts .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Strategy :

  • Perform DFT calculations (B3LYP/6-31G**) to assess protonation states and degradation pathways (e.g., hydrolysis at acidic pH).
  • Validate with accelerated stability testing (ICH Q1A guidelines) at pH 1–13, 40°C/75% RH, analyzed via LC-MS .

Q. What are the challenges in studying this compound’s interactions with biological macromolecules?

  • Method :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding to proteins (e.g., cytochrome P450 isoforms).
  • Address contradictory affinity data by controlling redox conditions and using knockout cell lines to isolate pathways .

Data Analysis & Reporting

Q. How should researchers address conflicting toxicity profiles in existing studies?

  • Guidelines :

  • Conduct comparative meta-analysis using tools like RevMan, focusing on studies with OECD-compliant protocols (e.g., acute toxicity OECD 423).
  • Highlight variables such as solvent choice (DMSO vs. saline) and animal models .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Recommendation : Apply nonlinear regression (four-parameter logistic model) to EC50_{50} calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes per APA standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxyhexanimidamide
Reactant of Route 2
N'-hydroxyhexanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.